molecular formula C8H8N4O3S B12004343 2-(3-Nitrobenzoyl)hydrazine-1-carbothioamide CAS No. 886-29-3

2-(3-Nitrobenzoyl)hydrazine-1-carbothioamide

Cat. No.: B12004343
CAS No.: 886-29-3
M. Wt: 240.24 g/mol
InChI Key: LUOBFXIDRRJNIF-UHFFFAOYSA-N
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Description

2-(3-Nitrobenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C8H8N4O3S It is characterized by the presence of a nitrobenzoyl group attached to a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrobenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-nitrobenzoyl chloride with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 2-(3-Nitrobenzoyl)hydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrobenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Reduction: 2-(3-Aminobenzoyl)hydrazinecarbothioamide.

    Substitution: Various substituted hydrazinecarbothioamides.

    Condensation: Hydrazones or hydrazides.

Scientific Research Applications

2-(3-Nitrobenzoyl)hydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Nitrobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrobenzoyl)hydrazinecarbothioamide: Similar structure but with the nitro group in the para position.

    2-(3-Nitrobenzoyl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    2-(3-Nitrobenzoyl)hydrazinecarbothiosemicarbazide: Similar structure but with an additional semicarbazide group.

Uniqueness

2-(3-Nitrobenzoyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrobenzoyl and hydrazinecarbothioamide moieties allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

[(3-nitrobenzoyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c9-8(16)11-10-7(13)5-2-1-3-6(4-5)12(14)15/h1-4H,(H,10,13)(H3,9,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOBFXIDRRJNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409129
Record name 2-(3-Nitrobenzoyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-29-3
Record name NSC703
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Nitrobenzoyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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